3-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound that belongs to the class of fluoro-substituted hydroxybenzoannulenes This compound is characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a tetrahydrobenzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a suitable precursor, followed by cyclization and hydroxylation steps. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial for efficient and consistent production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can produce a variety of substituted benzoannulenes .
Scientific Research Applications
3-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorine atom play key roles in its binding to enzymes and receptors, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Similar structure but lacks the fluorine atom.
- 2-Fluoro-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine : Similar structure but contains an amine group instead of a hydroxyl group .
Uniqueness
The presence of both a fluorine atom and a hydroxyl group in 3-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11FO2 |
---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
3-fluoro-2-hydroxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H11FO2/c12-9-6-8-7(5-11(9)14)3-1-2-4-10(8)13/h5-6,14H,1-4H2 |
InChI Key |
OVVLJEADSOMWHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=CC(=C(C=C2C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.